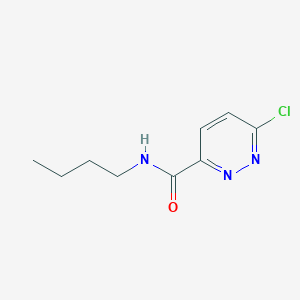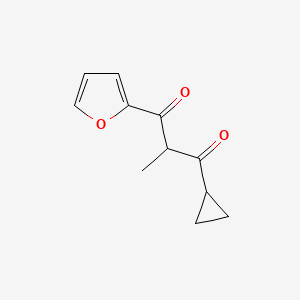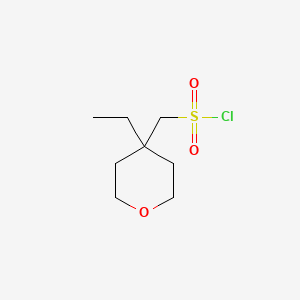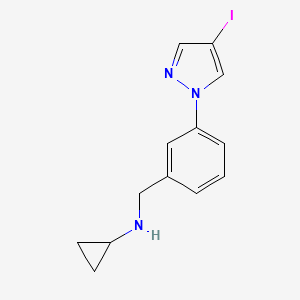
n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine is a chemical compound that features a cyclopropanamine moiety attached to a benzyl group, which is further substituted with a 4-iodo-1H-pyrazol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine typically involves multiple steps. One common approach starts with the preparation of 4-iodo-1H-pyrazole, which can be synthesized by reacting hydrazine with an α-bromo ketone in the presence of a catalyst such as iodine . The resulting 4-iodo-1H-pyrazole is then coupled with a benzyl halide under basic conditions to form the intermediate benzyl-4-iodo-1H-pyrazole . Finally, this intermediate is reacted with cyclopropanamine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.
科学的研究の応用
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Iodo-1H-pyrazole: Shares the pyrazole core but lacks the benzyl and cyclopropanamine groups.
Benzyl-4-iodo-1H-pyrazole: Similar intermediate compound used in the synthesis of the target compound.
Cyclopropanamine Derivatives: Compounds with similar cyclopropanamine moieties but different substituents.
Uniqueness
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine is unique due to its combination of a cyclopropanamine moiety with a benzyl group substituted with a 4-iodo-1H-pyrazole. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C13H14IN3 |
|---|---|
分子量 |
339.17 g/mol |
IUPAC名 |
N-[[3-(4-iodopyrazol-1-yl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H14IN3/c14-11-8-16-17(9-11)13-3-1-2-10(6-13)7-15-12-4-5-12/h1-3,6,8-9,12,15H,4-5,7H2 |
InChIキー |
QQARFOBCKWYUMO-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCC2=CC(=CC=C2)N3C=C(C=N3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid](/img/structure/B13628854.png)
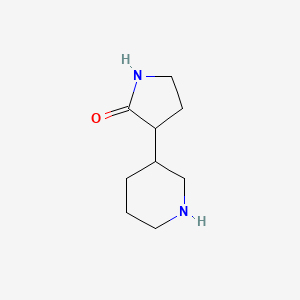
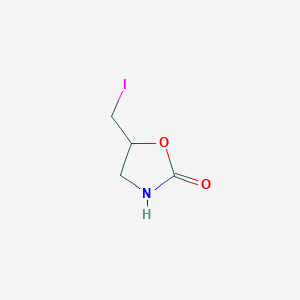
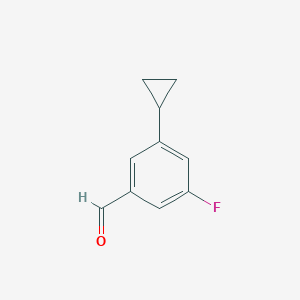
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)

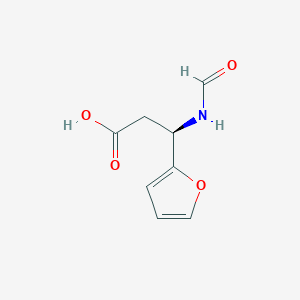

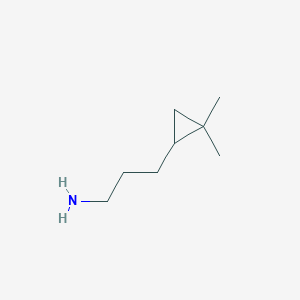
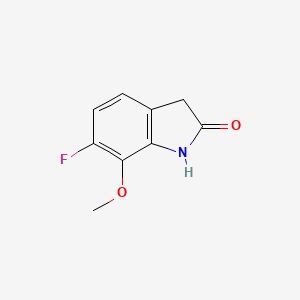
![ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13628886.png)
